Methyl 2-chloro-4-fluoro-3-methylbenzoate
CAS No.:
Cat. No.: VC13686604
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H8ClFO2 |
---|---|
Molecular Weight | 202.61 g/mol |
IUPAC Name | methyl 2-chloro-4-fluoro-3-methylbenzoate |
Standard InChI | InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3 |
Standard InChI Key | LRLNNIXUTMDFST-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1Cl)C(=O)OC)F |
Canonical SMILES | CC1=C(C=CC(=C1Cl)C(=O)OC)F |
Methyl 2-chloro-4-fluoro-3-methylbenzoate is an organic compound belonging to the benzoate family, characterized by a methyl ester group and chloro and fluoro substituents on the aromatic ring. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of methyl 2-chloro-4-fluoro-3-methylbenzoate would typically involve chlorination and fluorination steps of a benzoic acid derivative, followed by esterification with methanol. Common reagents include chlorinating agents like chlorine gas or N-chlorosuccinimide for chlorination, and fluorinating agents such as fluorine gas or Selectfluor for fluorination. Esterification can be achieved using methanol in the presence of an acid catalyst.
Applications
Compounds with similar structures, such as methyl 5-chloro-2-fluoro-3-methylbenzoate, have shown potential in medicinal chemistry due to their biological activity, particularly in enzyme inhibition or activation roles. Methyl 2-chloro-4-fluoro-3-methylbenzoate could similarly be explored for applications in pharmaceuticals or agrochemicals.
Research Findings
While specific research findings on methyl 2-chloro-4-fluoro-3-methylbenzoate are not available, studies on related compounds suggest that halogenated benzoates can exhibit significant biological activity. For instance, compounds with chloro and fluoro substituents are noted for their enhanced reactivity and potential roles in drug design.
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